Erythromycin Ethyl Succinate-D6
Description
Significance of Deuterated Analogues in Scientific Inquiry
Deuterium (B1214612), a stable isotope of hydrogen, has garnered significant attention in drug discovery and development. nih.gov The replacement of hydrogen with deuterium at specific positions within a drug molecule, a process known as deuteration, can have profound effects on the compound's metabolic stability. nih.govuniupo.it This is due to the "kinetic isotope effect" (KIE), where the heavier mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.org This stronger bond is more resistant to enzymatic cleavage, a common step in drug metabolism. nih.govnih.gov
By strategically deuterating a drug molecule at sites vulnerable to metabolic breakdown, researchers can slow down its metabolism. nih.gov This can lead to several potential benefits, including:
Improved Pharmacokinetic Profile: A slower metabolism can result in a longer drug half-life, potentially allowing for less frequent dosing. nih.gov
Enhanced Safety and Tolerability: By reducing the formation of potentially reactive or toxic metabolites, deuteration can lead to a better safety profile. nih.govnih.gov
Increased Therapeutic Efficacy: Maintaining therapeutic drug concentrations for a longer duration can enhance the drug's effectiveness.
The first FDA-approved deuterated drug, deutetrabenazine, demonstrated the clinical success of this approach by offering an improved treatment for chorea associated with Huntington's disease compared to its non-deuterated counterpart. nih.govnih.gov
Contextualizing Erythromycin (B1671065) Ethyl Succinate-D6 within Drug Development and Analytical Sciences
Erythromycin is a macrolide antibiotic used to treat a wide range of bacterial infections. fda.govnih.gov It functions by inhibiting bacterial protein synthesis. fda.govnih.gov Erythromycin ethylsuccinate is an ester prodrug of erythromycin that is readily absorbed orally. fda.govfda.gov
Erythromycin Ethyl Succinate-D6 is a deuterated analogue of erythromycin ethylsuccinate. aquigenbio.compharmaffiliates.com In this compound, six hydrogen atoms in the ethylsuccinate portion of the molecule have been replaced with deuterium atoms. aquigenbio.comdoveresearchlab.com This specific labeling makes it an invaluable tool in analytical sciences, particularly in pharmacokinetic studies. aquigenbio.compharmaffiliates.com
The primary application of this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov When analyzing biological samples (e.g., plasma) to determine the concentration of erythromycin ethylsuccinate, a known amount of this compound is added to the sample. nih.gov Because it is chemically identical to the non-deuterated drug but has a different molecular weight, it can be distinguished by the mass spectrometer. aquigenbio.compharmaffiliates.com This allows for highly accurate and precise quantification of the drug, as it compensates for any potential variations during sample preparation and analysis. nih.gov
Theoretical Foundations of Stable Isotope Tracers
The use of stable isotope tracers is grounded in the principle that isotopically labeled molecules behave almost identically to their unlabeled counterparts in biological and chemical processes. pharmiweb.comyoutube.com Stable isotopes are atoms that contain the same number of protons but a different number of neutrons than the most common form of the element. pharmiweb.com This difference in neutron number results in a difference in mass, which is the basis for their detection and quantification by mass spectrometry. maastrichtuniversity.nl
When a stable isotope-labeled compound is introduced into a biological system, it follows the same metabolic pathways as the endogenous (naturally occurring) compound. nih.govphysoc.org By tracking the labeled molecule and its metabolites, researchers can gain a dynamic understanding of metabolic fluxes and pathway activities. physoc.orgnih.gov This is a significant advantage over simply measuring the static concentrations of metabolites, which provides only a snapshot in time. physoc.org
The kinetic isotope effect (KIE) is a critical concept when using deuterated compounds. wikipedia.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org For deuterium, the C-D bond has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break the C-D bond. reddit.com This results in a slower reaction rate for processes that involve the cleavage of this bond, such as enzymatic metabolism. nih.govnih.gov The magnitude of the KIE can provide valuable information about the rate-limiting steps in a reaction mechanism. nih.govnih.gov
Detailed Research Findings
The application of this compound primarily revolves around its use as an internal standard for the quantitative analysis of erythromycin and its prodrug, erythromycin ethylsuccinate, in biological matrices.
A study detailing a sensitive and selective liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method was developed for the simultaneous quantification of erythromycin ethylsuccinate and its active metabolite, erythromycin, in human plasma. nih.gov This method, crucial for clinical studies, utilized a liquid-liquid extraction process followed by separation on an ODS C18 column. nih.gov The mass spectrometer operated in positive selected ion monitoring (SIM) mode, allowing for the specific detection of the target analytes. nih.gov The method was validated for linearity, precision, and accuracy, achieving a lower limit of quantification of 0.5 ng/mL for both compounds. nih.gov The use of a deuterated internal standard like this compound is standard practice in such assays to ensure the reliability of the results.
Properties
Molecular Formula |
C₄₃H₆₉D₆NO₁₆ |
|---|---|
Molecular Weight |
868.09 |
Synonyms |
2’-(Ethyl Succinate)erythromycin-D6; Erythromycin Mono(ethyl Succinate)-D6 (Ester); Oxacyclotetradecane Erythromycin-D6 Deriv.; Succinic Acid Ethyl Ester Monoester-D6 with Erythromycin; Anamycin-D6; Arpimycin-D6; Durapaediat-D6; E-Mycin-D6; EES-D6; E |
Origin of Product |
United States |
Advanced Analytical Methodologies and Quantitative Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification
LC-MS/MS has become the gold standard for the sensitive and selective quantification of pharmaceuticals in complex biological matrices. The technique's power is significantly enhanced through the use of stable isotope-labeled internal standards like Erythromycin (B1671065) Ethyl Succinate-D6.
Development and Validation of High-Sensitivity Assays Utilizing Erythromycin Ethyl Succinate-D6 as an Internal Standard
The development of robust bioanalytical methods is crucial for drug metabolism and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of these high-sensitivity assays. Because the deuterated standard co-elutes with the unlabeled analyte and has nearly identical ionization efficiency, it provides a reliable way to correct for analyte loss during sample extraction and for fluctuations in the mass spectrometer's response. nih.govbris.ac.uk
A validated LC-MS/MS method for the analysis of erythromycin in human plasma, for instance, can achieve a low limit of quantitation (LOQ) of 0.5 ng/ml. nih.gov Such methods typically involve a protein precipitation or liquid-liquid extraction step, followed by chromatographic separation and detection. nih.govnih.gov The validation process ensures the method is linear, precise, and accurate across the intended concentration range. nih.gov The use of deuterium-labeled internal standards is explicitly mentioned in methodologies for the simultaneous quantitative determination of erythromycin 2'-ethylsuccinate and its active metabolite, erythromycin, in human plasma. nih.gov
Selected Reaction Monitoring (SRM) and Selected Ion Monitoring (SIM) Approaches in Quantitative Analysis
To achieve high selectivity and sensitivity, tandem mass spectrometry (MS/MS) techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are employed. cuni.czembopress.org In an SRM experiment, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection. cuni.czembopress.org This process filters out chemical noise and interferences, dramatically improving the signal-to-noise ratio. nih.gov For this compound, the precursor-to-product ion transition would be monitored simultaneously with the transition for the unlabeled erythromycin ethyl succinate.
Alternatively, Selected Ion Monitoring (SIM) on a single quadrupole mass spectrometer can be used. wikipedia.org In this mode, the instrument is set to detect only the mass-to-charge ratio (m/z) of the ions of interest rather than scanning the entire mass range. wikipedia.orgnih.gov A sensitive and selective LC-ESI-MS method was developed for the simultaneous quantification of erythromycin ethylsuccinate and erythromycin in human plasma using the SIM mode. nih.gov This approach enables unambiguous identification and quantification for clinical drug monitoring. nih.gov
Below is a table of representative mass transitions used in the analysis of erythromycin and its N-desmethyl metabolite, which would be analogous to the transitions monitored for Erythromycin Ethyl Succinate and its deuterated standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| Erythromycin (ERY) | 734.5 | 158.2 / 576.4 | Quantitation / Confirmation |
| N-desmethyl-erythromycin (N-d-ERY) | 720.4 | 144.0 / 562.2 | Quantitation / Confirmation |
| Roxithromycin (ROX) - Internal Standard | 837.5 | 679.5 / 158.2 | Quantitation / Confirmation |
| This table is based on data for erythromycin and a related internal standard, illustrating the principle of SRM transitions. nih.gov The specific transitions for this compound would involve a mass shift corresponding to the six deuterium (B1214612) atoms. |
Matrix Effects and Compensation Strategies with Deuterated Internal Standards
A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the target analyte. myadlm.orgchromatographyonline.com This can lead to inaccurate and imprecise quantification. myadlm.org
The most effective strategy to compensate for matrix effects is the use of a co-eluting stable isotope-labeled internal standard (SIL-IS), such as this compound. bris.ac.uknih.gov The SIL-IS experiences the same matrix effects as the analyte because they are chromatographically and chemically almost identical. bris.ac.uk Therefore, any signal suppression or enhancement affecting the analyte will also affect the internal standard to the same degree. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized.
However, it is crucial to ensure complete co-elution of the analyte and the internal standard. bris.ac.uk Even slight chromatographic separation between the deuterated standard and the analyte can lead to them experiencing different degrees of ion suppression, resulting in incomplete correction and data scatter. bris.ac.ukmyadlm.org Therefore, chromatographic conditions must be carefully optimized to ensure the peaks for both species completely overlap. bris.ac.uk
Applications in Reference Standard Characterization and Traceability
This compound is used as a high-quality reference standard for a variety of analytical purposes. aquigenbio.com These include analytical method development, method validation, and quality control (QC) applications. aquigenbio.com As a certified reference material (CRM), it provides traceability to pharmacopeial standards (e.g., USP, EP), ensuring that analytical results are accurate and comparable across different laboratories and instruments. aquigenbio.comsigmaaldrich.comusp.org Pharmaceutical secondary standards are a convenient and cost-effective alternative to preparing in-house working standards for quality control applications. sigmaaldrich.com The use of such standards is essential for regulatory compliance in pharmaceutical manufacturing and analysis. aquigenbio.com
Chromatographic Separation Principles for this compound and Related Species
The successful quantification of Erythromycin Ethyl Succinate and its related compounds relies on effective chromatographic separation. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed. nih.govnih.govresearchgate.net Separation is typically achieved on a C18 column, which provides good retention and resolution for macrolide antibiotics. nih.govnih.govresearchgate.net
The mobile phase composition is a critical factor. It usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer solution (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate). nih.govnih.gov The pH of the mobile phase can significantly influence the retention and peak shape of erythromycin and its esters, with a pH around neutral (6.5-7.0) often providing optimal separation. nih.govmaxwellsci.com Method development may involve studying the effects of mobile phase pH and organic solvent concentration to achieve the desired resolution between the main compound and any impurities or metabolites. researchgate.netmaxwellsci.com
The table below summarizes various chromatographic conditions reported in the literature for the analysis of erythromycin and its related species.
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| Reversed-phase C18 | Acetonitrile / 0.05 M phosphate buffer (65:35), pH 7.0 | Not Specified | Coulometric | nih.gov |
| ODS C18 | Acetonitrile / 1.67 mmol/l acetic acid | Not Specified | MS (SIM) | nih.gov |
| Inertsil C18 ODS | Acetonitrile / 0.02 M phosphate buffer (60:40), pH 6.5 | 1.0 mL/min | UV (215 nm) | researchgate.netmaxwellsci.com |
| Inertsil ODS-2 (5 µm) | Acetonitrile / Water (1:1) with 2 mM NH4OAc and 0.1% HOAc | 0.7 mL/min | MS/MS (MRM) | nih.gov |
Pharmacokinetic Research in Non Human Biological Systems
Determination of Absorption, Distribution, and Excretion Parameters in Animal Models
No published data is available.
Pharmacokinetic Modeling Utilizing Deuterated Tracers for Enhanced Accuracy
While deuterated compounds are used as tracers in pharmacokinetic studies, no specific models utilizing Erythromycin (B1671065) Ethylsuccinate-D6 have been described in the available literature.
Comparative Pharmacokinetic Studies of Deuterated and Non-Deuterated Analogues
No comparative studies between Erythromycin Ethylsuccinate-D6 and erythromycin ethylsuccinate in animal models have been published.
Impurity Profiling and Chemical Degradation Pathway Analysis
Identification and Quantification of Process-Related Impurities Using Erythromycin (B1671065) Ethylsuccinate-D6
The manufacturing process of Erythromycin Ethylsuccinate can result in the formation of several process-related impurities. These can originate from the starting materials, intermediates, or by-products of the synthesis. Accurate identification and quantification of these impurities are paramount to ensure the safety and efficacy of the final drug product. The use of a deuterated internal standard, such as Erythromycin Ethylsuccinate-D6, is instrumental in achieving the high accuracy and precision required in these analytical methods, particularly when employing liquid chromatography-mass spectrometry (LC-MS).
The quantification of these impurities is often challenging due to matrix effects in complex sample preparations and potential variability during sample processing and instrumental analysis. Erythromycin Ethylsuccinate-D6 serves as an ideal internal standard to mitigate these issues. Since it is chemically identical to the analyte of interest but has a different mass due to the deuterium (B1214612) atoms, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. This allows for reliable correction and accurate quantification. A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for the simultaneous determination of Erythromycin Ethylsuccinate and its impurities, with Erythromycin Ethylsuccinate-D6 used as the internal standard to ensure the robustness of the method. nih.govnih.gov
Table 1: Common Process-Related Impurities of Erythromycin Ethylsuccinate
| Impurity Name | Typical Method of Detection | Role of Erythromycin Ethylsuccinate-D6 |
| Erythromycin A | HPLC, LC-MS | Internal standard for accurate quantification |
| Erythromycin B | HPLC, LC-MS | Internal standard for accurate quantification |
| Erythromycin C | HPLC, LC-MS | Internal standard for accurate quantification |
| Erythromycin A Enol Ether | HPLC, LC-MS | Internal standard for accurate quantification |
| Anhydroerythromycin A | HPLC, LC-MS | Internal standard for accurate quantification |
| N-ethylsuccinyl-N-demethylerythromycin A | HPLC, LC-MS | Internal standard for accurate quantification |
| 3″-N-demethyl-3″-N-(ethoxysuccinyl)erythromycin A | HPLC, LC-MS | Internal standard for accurate quantification |
This table is a representation of common impurities and the role of the deuterated standard in their analysis.
Characterization of Forced Degradation Products and Stability-Indicating Methods
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thus helping to establish the stability-indicating nature of analytical methods. Erythromycin Ethylsuccinate, like its parent compound Erythromycin A, is susceptible to degradation, particularly in acidic environments. nih.gov
In forced degradation studies, the drug substance is subjected to conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. The resulting degradation products are then identified and characterized. A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.
LC-MS is a powerful technique for these studies as it can separate complex mixtures and provide mass information for the identification of unknown degradants. thermofisher.com The use of Erythromycin Ethylsuccinate-D6 as an internal standard in these LC-MS methods is crucial for the accurate quantification of the parent drug and the formed degradation products.
Under acidic conditions, a primary degradation pathway for Erythromycin Ethylsuccinate involves the hydrolysis of the ester linkage, yielding Erythromycin A and succinic acid monoethyl ester. Erythromycin A itself is highly unstable in acid and rapidly degrades further to form anhydroerythromycin A. nih.gov Studies have shown that the degradation mechanism is complex, with the formation of an enol ether and an anhydride (B1165640) in equilibrium with the parent drug. nih.gov
Table 2: Forced Degradation Studies of Erythromycin Ethylsuccinate
| Stress Condition | Major Degradation Products | Analytical Technique | Role of Erythromycin Ethylsuccinate-D6 |
| Acid Hydrolysis (e.g., 1N HCl) | Erythromycin A, Anhydroerythromycin A | HPLC, LC-MS/MS | Internal standard for quantification of parent drug and degradants |
| Base Hydrolysis (e.g., 1N NaOH) | Erythromycin A | HPLC, LC-MS/MS | Internal standard for quantification of parent drug and degradants |
| Oxidation (e.g., H₂O₂) | Oxidized derivatives | HPLC, LC-MS/MS | Internal standard for quantification of parent drug and degradants |
| Thermal Degradation | Various minor degradants | HPLC, LC-MS/MS | Internal standard for quantification of parent drug and degradants |
| Photodegradation | Various minor degradants | HPLC, LC-MS/MS | Internal standard for quantification of parent drug and degradants |
This table summarizes typical forced degradation conditions and the role of the deuterated standard.
Mechanistic Investigations of Degradation Pathways in Various Chemical Environments
Understanding the mechanisms of drug degradation is crucial for developing stable formulations and establishing appropriate storage conditions. For Erythromycin Ethylsuccinate, the primary concern is its stability in acidic aqueous solutions.
Detailed kinetic studies, often employing techniques like Nuclear Magnetic Resonance (NMR) and LC-MS, have been conducted to elucidate the degradation pathways. nih.gov These investigations have revealed that the long-accepted model of degradation proceeding sequentially from the enol ether to anhydroerythromycin A is an oversimplification. nih.gov Instead, both the enol ether and an anhydride exist in equilibrium with the parent erythromycin. The actual rate-limiting step in the degradation is the slow loss of the cladinose (B132029) sugar from either Erythromycin A or Erythromycin A 2'-ethyl succinate. nih.gov
In these mechanistic studies, while not directly part of the degradation mechanism itself, Erythromycin Ethylsuccinate-D6 would be an invaluable tool in the analytical methods used to monitor the concentrations of the various species over time. By providing a stable and reliable internal standard, it allows for the generation of high-quality kinetic data, which is essential for building accurate degradation models. The use of a deuterated internal standard in LC-MS/MS analysis allows for precise quantification of each component in the complex reaction mixture, leading to robust estimates of the rate constants for the different degradation steps.
The degradation of Erythromycin Ethylsuccinate can also be influenced by other factors in a formulation, such as the presence of other excipients. Therefore, mechanistic studies in various chemical environments are necessary to fully understand its stability profile.
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and in the case of isotopically labeled compounds like Erythromycin (B1671065) Ethylsuccinate-D6, it is crucial for confirming the exact location of the deuterium atoms. The most common form of deuteration for this compound involves the N-dimethyl group of the desosamine (B1220255) sugar, resulting in Erythromycin (N,N-dimethyl-D6) Ethylsuccinate.
In ¹H NMR spectroscopy, the signal corresponding to the protons of the N-dimethyl group, which typically appears as a singlet in the non-deuterated compound, would be absent or significantly diminished in the spectrum of Erythromycin Ethylsuccinate-D6. This absence provides direct evidence of successful deuteration at this specific site. The rest of the proton spectrum is expected to remain largely unchanged, although minor shifts in adjacent proton resonances may be observed due to the subtle electronic effects of deuterium substitution.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Comparison for the N-Dimethyl Group
| Nucleus | Erythromycin Ethylsuccinate | Erythromycin Ethylsuccinate-D6 | Expected Observation |
| ¹H (N-CH₃)₂ | ~2.3 ppm (singlet, 6H) | Absent | Disappearance of the singlet at ~2.3 ppm. |
| ¹³C (N-CH₃)₂ | ~40.3 ppm | Shifted upfield, multiplet | Appearance of a multiplet with a slight upfield shift due to C-D coupling. |
Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. The data for the D6 variant is based on theoretical expectations.
Infrared and Ultraviolet-Visible Spectroscopic Characterization (Focus on Deuteration Effects)
Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide complementary information for the structural characterization of Erythromycin Ethylsuccinate-D6, with a particular focus on the effects of deuteration.
Infrared (IR) Spectroscopy: The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the corresponding bonds. The C-D stretching vibrations absorb at a lower frequency (around 2000-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹). Therefore, the IR spectrum of Erythromycin Ethylsuccinate-D6 is expected to show new absorption bands in the C-D stretching region, which would be absent in the spectrum of the non-deuterated compound. Conversely, the intensity of the C-H stretching bands associated with the N-dimethyl group would be diminished. Other characteristic bands of the molecule, such as the carbonyl (C=O) stretch of the lactone and ester groups (around 1700-1750 cm⁻¹), and the O-H stretching of the hydroxyl groups (around 3400-3500 cm⁻¹), are expected to remain largely unaffected. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a molecule is determined by its electronic transitions. Erythromycin and its derivatives typically exhibit a weak absorption maximum around 280-290 nm, which is attributed to the n → π* transition of the carbonyl group. researchgate.net Deuteration of the N-dimethyl group is not expected to significantly alter the chromophore of the molecule. Therefore, the UV-Vis spectrum of Erythromycin Ethylsuccinate-D6 should be very similar to that of the non-deuterated compound, with no major shifts in the absorption maximum (λmax) or changes in the molar absorptivity. This confirms that the deuteration has not altered the fundamental electronic structure of the molecule.
Table 3: Summary of Spectroscopic Data
| Technique | Key Findings for Erythromycin Ethylsuccinate-D6 |
| ¹H NMR | Absence of the N-dimethyl proton signal. |
| ¹³C NMR | Upfield shift and multiplet splitting of the N-methyl carbon signals. |
| HRMS | Increase in molecular weight corresponding to six deuterium atoms. |
| MS/MS | Fragmentation pattern confirming the location of deuterium on the desosamine moiety. |
| IR Spectroscopy | Appearance of C-D stretching bands and disappearance/reduction of corresponding C-H bands. |
| UV-Vis Spectroscopy | No significant change in the absorption spectrum compared to the non-deuterated compound. |
Future Research Trajectories and Broader Impact
Emerging Analytical Technologies for Deuterated Compound Analysis
The analysis of deuterated compounds like Erythromycin (B1671065) Ethylsuccinate-D6 is intrinsically linked to advancements in analytical instrumentation, particularly in the realm of mass spectrometry (MS). Mass spectrometry, often coupled with separation techniques such as liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), stands as the cornerstone for the detection and quantification of isotope-labeled molecules. chromatographyonline.comeurekaselect.com The distinct mass difference between the deuterated standard and the unlabeled analyte allows for precise differentiation and measurement, even in complex biological matrices. acanthusresearch.com
Recent years have seen the rise of more sophisticated mass spectrometry techniques that further enhance the analysis of deuterated compounds. High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide exceptional mass accuracy and resolution, enabling clearer separation of isotopic signals and reducing potential interferences. metsol.com
Furthermore, the development of chemical isotope labeling (CIL) strategies offers new avenues for improving the sensitivity and selectivity of analyses. chromatographyonline.com While Erythromycin Ethylsuccinate-D6 is a pre-labeled standard, the principles of CIL, which involve tagging molecules with an isotopically distinct chemical group, underscore the continuous innovation in the field of isotope analysis. chromatographyonline.com These advancements are crucial for minimizing analytical variability and ensuring the accuracy of pharmacokinetic and metabolic studies. researchgate.net
One consideration in the chromatographic separation of deuterated and non-deuterated compounds is the "deuterium isotope effect." This phenomenon can cause slight differences in retention times between the labeled and unlabeled analyte due to the change in molecular lipophilicity when hydrogen is replaced by deuterium (B1214612). waters.com While often negligible, understanding and accounting for this effect is crucial for robust method development in chromatography. waters.comhilarispublisher.com
Potential for Erythromycin Ethylsuccinate-D6 in Systems Biology and Multi-Omics Research
Systems biology and multi-omics (e.g., metabolomics, proteomics) approaches aim to comprehensively understand the intricate molecular networks within biological systems. Stable isotope-labeled compounds are invaluable tools in these fields, and Erythromycin Ethylsuccinate-D6 is well-positioned to contribute significantly. nih.goviris-biotech.de
In metabolomics, which involves the large-scale study of small molecules, Erythromycin Ethylsuccinate-D6 can serve as a highly reliable internal standard for quantifying the levels of its non-deuterated counterpart in biological samples. iris-biotech.de This is critical for accurately assessing the absorption, distribution, metabolism, and excretion (ADMET) profile of the drug. eurekaselect.comiris-biotech.de By providing a precise measure of the parent drug, researchers can better understand its metabolic fate and its impact on endogenous metabolite levels. iris-biotech.de
The use of stable isotope labeling allows for the tracing of metabolic pathways and the analysis of metabolic fluxes. nih.gov While Erythromycin Ethylsuccinate-D6's primary role is as a standard for the parent drug, its application in studies that simultaneously monitor the drug's effect on the broader metabolome can provide crucial insights into its mechanism of action and potential off-target effects.
In the context of multi-omics research, the accurate quantification of a drug is fundamental to correlating its presence with changes in protein expression (proteomics), gene expression (transcriptomics), or the gut microbiome. The use of Erythromycin Ethylsuccinate-D6 ensures that the "pharmaco-" part of these "pharmaco-metabolomics" or "pharmaco-proteomics" studies is robust and reliable.
Advancements in Isotope-Labeled Standards for Regulatory Science and Quality Assurance
The development and approval of new pharmaceuticals are governed by stringent regulatory requirements. Isotope-labeled standards play a pivotal role in meeting these requirements, particularly in the domain of bioanalytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) recognize the importance of using stable isotope-labeled internal standards to ensure the accuracy and reproducibility of analytical data submitted for drug approval.
Erythromycin Ethylsuccinate-D6, as a stable isotope-labeled standard, contributes to advancements in regulatory science by enabling more precise and reliable quantification of erythromycin ethylsuccinate in pharmacokinetic and bioequivalence studies. acanthusresearch.com The use of such standards helps to compensate for matrix effects, which are a common source of variability and inaccuracy in the analysis of drugs in biological fluids like blood plasma. researchgate.netwaters.commyadlm.org
The stability and purity of isotope-labeled standards are of paramount importance for their use in a regulatory environment. The synthesis of Erythromycin Ethylsuccinate-D6 must ensure that the deuterium labels are placed on non-exchangeable positions within the molecule to prevent their loss during sample preparation and analysis. acanthusresearch.com Furthermore, the standard must have a high degree of isotopic purity, with minimal levels of the unlabeled species. acanthusresearch.com
In the realm of quality assurance, particularly in the context of preventing counterfeit drugs, stable isotope labeling presents innovative solutions. The unique isotopic signature of a drug or its excipients can serve as a covert identifier, making it significantly more difficult to produce convincing counterfeits. scilit.com While not a primary application of Erythromycin Ethylsuccinate-D6 itself, this highlights the broader impact of stable isotope technology on pharmaceutical quality and safety.
The continued development and application of deuterated standards like Erythromycin Ethylsuccinate-D6 will undoubtedly lead to more robust and reliable data in drug development, ultimately contributing to safer and more effective medicines.
Data Table: Properties of Erythromycin Ethylsuccinate-D6
| Property | Value |
| Chemical Name | Erythromycin Ethyl Succinate-D6 |
| Molecular Formula | C43H69D6NO16 |
| Molecular Weight | 868.09 g/mol |
| Common Applications | Labeled analogue of Erythromycin Ethyl Succinate for use as an internal standard in analytical methods. |
Q & A
Q. What are the optimal methodologies for synthesizing and characterizing Erythromycin Ethyl Succinate-D6?
Answer: Synthesis involves deuterium incorporation at specific positions (e.g., methyl or hydroxyl groups) using deuterated precursors like D2O or deuterated ethyl succinate. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and mass spectrometry (MS) to verify isotopic purity (>98% D6). Stability studies under varying pH and temperature conditions are critical to assess structural integrity .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Erythromycin-D7) is preferred for minimizing matrix effects. Validation parameters (linearity, precision, accuracy) should adhere to FDA/EMA guidelines. Solid-phase extraction (SPE) is recommended for sample cleanup to enhance sensitivity .
Q. How should pharmacokinetic (PK) studies be designed to evaluate this compound in human subjects?
Answer: Use a crossover design with non-deuterated erythromycin as a control to assess isotope effects. Key parameters include AUC, Cmax, and t1/2. Population PK models can account for inter-individual variability in metabolism, while sparse sampling reduces participant burden. Ethical protocols must ensure informed consent and address risks of antibiotic resistance .
Q. What in vitro models are suitable for studying the stability and bioavailability of this compound?
Answer: Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays assess prodrug conversion rates. Caco-2 cell monolayers evaluate intestinal permeability. Parallel artificial membrane permeability assays (PAMPA) provide insights into passive diffusion. Compare results with non-deuterated analogs to identify isotope-related disparities .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic pathways of this compound compared to its non-deuterated counterpart?
Answer: Deuterium substitution at metabolically active sites (e.g., cytochrome P450 oxidation sites) can reduce reaction rates (primary KIE) or alter metabolite profiles (secondary KIE). Use stable isotope tracers in hepatocyte incubations coupled with high-resolution MS to map metabolic pathways. Compare CYP3A4/5 inhibition assays to quantify enzyme affinity changes .
Q. What statistical approaches resolve contradictions in PK data between this compound and non-deuterated forms?
Answer: Apply mixed-effects modeling to differentiate inter-subject variability from isotope-specific effects. Bayesian hierarchical models can integrate prior data on erythromycin’s PK properties. Sensitivity analyses should test assumptions about deuterium’s impact on clearance rates. Replication studies in diverse populations (e.g., renal/hepatic impairment) are critical .
Q. How can isotope tracing elucidate the tissue distribution of this compound in preclinical models?
Answer: Administer deuterated erythromycin to rodents and use matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) to map tissue-specific accumulation. Compare with positron emission tomography (PET) using 11C-labeled erythromycin for dynamic tracking. Address ethical considerations for animal welfare in prolonged exposure studies .
Q. What ethical and methodological safeguards are required when including vulnerable populations (e.g., pregnant women) in this compound studies?
Answer: Exclude pregnant women unless the study addresses pregnancy-specific infections. For pediatric populations, use weight-adjusted dosing and parental consent protocols. Data protection impact assessments (DPIAs) must anonymize sensitive health records. Debriefing sessions post-trial are mandatory to address psychological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
